molecular formula C6H7NO3S B13893409 Methyl 2-methoxy-4-thiazolecarboxylate CAS No. 106331-73-1

Methyl 2-methoxy-4-thiazolecarboxylate

Cat. No.: B13893409
CAS No.: 106331-73-1
M. Wt: 173.19 g/mol
InChI Key: VJYGMCVDXIWGKO-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-thiazolecarboxylate is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methoxy-4-thiazolecarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl bromopyruvate with thiourea in ethanol, followed by methylation of the resulting intermediate . The reaction is usually carried out under reflux conditions, and the progress is monitored using thin-layer chromatography (TLC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methoxy-4-thiazolecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed:

Scientific Research Applications

Methyl 2-methoxy-4-thiazolecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methoxy-4-thiazolecarboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence biochemical pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Methyl 2-methoxy-4-thiazolecarboxylate can be compared with other thiazole derivatives to highlight its uniqueness:

Properties

CAS No.

106331-73-1

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

methyl 2-methoxy-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C6H7NO3S/c1-9-5(8)4-3-11-6(7-4)10-2/h3H,1-2H3

InChI Key

VJYGMCVDXIWGKO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CS1)C(=O)OC

Origin of Product

United States

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